molecular formula C10H19Br B13509614 1-Bromo-3,7-dimethyloct-2-ene

1-Bromo-3,7-dimethyloct-2-ene

Cat. No.: B13509614
M. Wt: 219.16 g/mol
InChI Key: BACGLUDWGPIBDF-JXMROGBWSA-N
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Description

1-Bromo-3,7-dimethyloct-2-ene is an organic compound with the molecular formula C10H19Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain with a double bond. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,7-dimethyloct-2-ene can be synthesized through the bromination of 3,7-dimethyloct-2-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3,7-dimethyloct-2-ene in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at room temperature and yields this compound as the major product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,7-dimethyloct-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include alcohols, nitriles, and amines.

    Addition Reactions: Products include dibromoalkanes, bromoalkanes, and chloroalkanes.

    Elimination Reactions: Products include alkenes and alkynes.

Scientific Research Applications

1-Bromo-3,7-dimethyloct-2-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Employed in the modification of biomolecules and in the development of bioactive compounds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3,7-dimethyloct-2-ene involves its reactivity as a brominated alkene. The bromine atom and the double bond make the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3,7-dimethyloct-2-ene is unique due to the presence of both a bromine atom and a double bond, which confer distinct reactivity patterns and make it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

(E)-1-bromo-3,7-dimethyloct-2-ene

InChI

InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h7,9H,4-6,8H2,1-3H3/b10-7+

InChI Key

BACGLUDWGPIBDF-JXMROGBWSA-N

Isomeric SMILES

CC(C)CCC/C(=C/CBr)/C

Canonical SMILES

CC(C)CCCC(=CCBr)C

Origin of Product

United States

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